(3,4-Dihydro-2H-quinolin-1-yl)-(5-furan-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methanone
Description
(3,4-Dihydro-2H-quinolin-1-yl)-(5-furan-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methanone is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at position 7 and a furan-2-yl moiety at position 5. The 3,4-dihydroquinoline group is linked via a methanone bridge at position 2 of the pyrazolopyrimidine scaffold. Its molecular formula is C₂₄H₁₉F₃N₄O₂, with an average molecular mass of 452.44 g/mol and a monoisotopic mass of 452.1460 g/mol . The trifluoromethyl group enhances metabolic stability and bioavailability, while the furan ring contributes to π-π stacking interactions in biological targets.
Properties
Molecular Formula |
C21H15F3N4O2 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)18-11-14(17-8-4-10-30-17)25-19-12-15(26-28(18)19)20(29)27-9-3-6-13-5-1-2-7-16(13)27/h1-2,4-5,7-8,10-12H,3,6,9H2 |
InChI Key |
AGMXTRSWTNLMNZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)F |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
The compound (3,4-Dihydro-2H-quinolin-1-yl)-(5-furan-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure combines a quinoline moiety with a pyrazolo[1,5-a]pyrimidine scaffold, which is known for various pharmacological activities.
Anticancer Properties
Research has indicated that derivatives of quinoline and pyrazole compounds exhibit anticancer properties. For instance, compounds similar to the one have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example 1 | MCF-7 | 0.39 | Aurora-A kinase inhibition |
| Example 2 | HCT116 | 0.46 | Induction of apoptosis |
| Example 3 | A549 | 26 | Cell cycle arrest |
These studies highlight the potential of such compounds to inhibit cancer cell proliferation through various mechanisms, including kinase inhibition and apoptosis induction .
Anti-inflammatory Activity
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | COX Selectivity | IC50 (µM) |
|---|---|---|
| PYZ1 | COX-II | 0.011 |
| PYZ2 | Non-selective | 0.38 |
These findings suggest that modifications in the structure can enhance selectivity and potency against COX enzymes, making them promising candidates for treating inflammatory diseases .
Mechanistic Insights
The mechanism of action for compounds related to this compound often involves:
- Inhibition of Kinases : Targeting specific kinases involved in cancer progression.
- Modulation of Inflammatory Pathways : Inhibiting COX enzymes to reduce prostaglandin synthesis.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of quinoline derivatives, it was found that certain modifications significantly enhanced activity against breast cancer cell lines (MCF-7). The study reported an IC50 value as low as 0.39 µM for specific derivatives, indicating potent activity .
Study 2: Inhibition of COX-II
A comparative analysis of various pyrazole derivatives demonstrated that specific substitutions led to enhanced selectivity for COX-II over COX-I. For instance, derivative PYZ1 showed an IC50 value of 0.011 µM against COX-II, suggesting its potential as an anti-inflammatory agent with minimized side effects associated with COX-I inhibition .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of quinoline and pyrazole compounds exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like trifluoromethyl is believed to enhance this activity by increasing the compound's reactivity towards microbial targets .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Quinoline derivatives are known to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication. Preliminary studies suggest that the incorporation of the pyrazolo-pyrimidine moiety may further enhance cytotoxicity against cancer cell lines by inducing apoptosis .
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory potential of related compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property could position the compound as a candidate for treating inflammatory diseases .
Case Study 1: Antimicrobial Activity Evaluation
In a study published in RSC Advances, several quinoline derivatives were synthesized and screened for antimicrobial activity against Mycobacterium smegmatis. Compounds with trifluoromethyl substitutions demonstrated lower minimum inhibitory concentrations (MIC), indicating enhanced efficacy against bacterial infections .
Case Study 2: Anticancer Screening
A recent investigation focused on the anticancer properties of similar quinoline-pyrazole hybrids. The study reported significant cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction being elucidated through flow cytometry and caspase activation assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives are a versatile class of compounds with tunable pharmacological properties. Below is a detailed comparison of the target compound with structurally similar analogs, focusing on substituents, molecular properties, and bioactivity.
Structural and Molecular Comparison
Bioactivity and Pharmacological Profiles
- Target Compound: While direct data is unavailable, the 3,4-dihydroquinoline moiety may enhance binding to central nervous system targets (e.g., benzodiazepine receptors), as seen in related pyrazolopyrimidines .
- Piperazine derivatives often exhibit antipsychotic or antihistamine activity.
- Halogenated Analog : The dichlorophenyl and fluorophenyl groups confer antitrypanosomal activity (IC₅₀ < 1 µM against Trypanosoma brucei), attributed to halogen-mediated hydrophobic interactions.
- Bromophenyl Analog : Bromine’s polarizability may enhance DNA intercalation, making it a candidate for anticancer applications.
Therapeutic Potential
- Cancer : The trifluoromethyl group in all compounds enhances penetration across the blood-brain barrier, relevant for glioblastoma therapies .
- Infectious Diseases: Halogenated derivatives (e.g., ) show promise against neglected tropical diseases like African trypanosomiasis.
- Neurological Disorders: Quinoline-linked analogs may modulate GABA receptors, offering anxiolytic or anticonvulsant effects .
Preparation Methods
Microwave-Assisted Cyclocondensation
A three-step microwave protocol (adapted from) enables efficient assembly of the pyrazolo[1,5-a]pyrimidine ring:
-
Aryl Acetonitrile Activation : Reaction of aryl acetonitriles with dimethylformamide-dimethylacetal (DMF-DMA) at 120°C for 20 minutes yields 2-arylacrylonitriles.
-
Pyrazole Formation : Treatment with hydrazine hydrobromide (H₂NNH₂·HBr) at 120°C for 20 minutes generates 4-arylpyrazol-5-amine intermediates.
-
Pyrimidine Annulation : Reaction with 1,1,3,3-tetramethoxypropane or substituted malondialdehydes at 120°C for 20 minutes completes the fused pyrimidine ring.
Optimization :
-
Yields range from 20–93%, with microwave irradiation significantly reducing reaction times compared to conventional heating.
-
Introduction of the trifluoromethyl group at position 7 is achieved by using CF₃-containing malondialdehydes or post-cyclization trifluoromethylation via Ullmann-type coupling.
Oxidative Cross-Dehydrogenative Coupling (CDC)
A complementary approach from employs N-amino-2-iminopyridines and β-diketones under oxidative conditions:
-
Reagents : Acetic acid (6 equivalents) and molecular oxygen (1 atm) drive dehydrogenation and cyclization.
-
Mechanism : Enolization of β-diketones facilitates nucleophilic attack on N-amino-2-iminopyridines, followed by oxidative aromatization (Table 1).
Table 1: Effect of Reaction Conditions on Pyrazolo[1,5-a]pyrimidine Yield
| Entry | Acid (Equiv.) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (6) | Air | 74 |
| 3 | HOAc (6) | O₂ | 94 |
Key Insight : Oxygen atmosphere increases yield by promoting dehydrogenation, critical for aromatization.
Functionalization of the Pyrazolo[1,5-a]pyrimidine Ring
Introduction of the Furan-2-yl Group
The furan-2-yl substituent at position 5 is installed via Suzuki-Miyaura coupling:
-
Conditions : Pd(dppf)Cl₂ (10 mol%), Na₂CO₃ (2M), dioxane/H₂O (3:1), 90°C, 2.5 hours.
-
Substrate : 5-Bromo-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine reacts with furan-2-ylboronic acid.
Regioselectivity : The electron-deficient pyrimidine ring directs coupling to position 5, minimizing competing reactions at position 7 (CF₃ group).
Trifluoromethylation Strategies
The trifluoromethyl group at position 7 is introduced via:
-
Direct Cyclization : Using CF₃-substituted diketones (e.g., 1,1,1-trifluoro-3-buten-2-one) during pyrimidine annulation.
-
Post-Functionalization : Copper-mediated trifluoromethylation of 7-bromo derivatives with Me₃SiCF₃.
Challenge : CF₃ groups are sensitive to strong bases; mild conditions (e.g., KF/18-crown-6 in DMF) are essential.
Synthesis of the 3,4-Dihydro-2H-quinolin-1-yl Moiety
Bischler-Napieralski Cyclization
The tetrahydroquinoline core is synthesized via:
-
Amide Formation : Reaction of β-phenethylamine with acyl chlorides.
-
Cyclization : POCl₃ or PPA-mediated intramolecular cyclization at 100–120°C.
Example :
Reduction and Functionalization
-
Reduction : LiAlH₄ reduces the quinolinone to 3,4-dihydro-2H-quinoline.
-
N-Methylation : CH₃I/K₂CO₃ in DMF introduces the N-methyl group (if required).
Coupling of the Two Fragments via Methanone Linkage
The final step involves connecting the pyrazolo[1,5-a]pyrimidine and quinoline moieties through a ketone bridge:
Friedel-Crafts Acylation
-
Conditions : AlCl₃ (1.2 equiv), DCM, 0°C to room temperature.
-
Mechanism : Acylation of the quinoline’s aromatic ring with pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride.
Limitation : Poor regioselectivity if the quinoline lacks directing groups.
Nucleophilic Acyl Substitution
-
Activation : Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is converted to its acid chloride (SOCl₂, reflux).
-
Coupling : Reaction with 3,4-dihydro-2H-quinoline-1-amine in the presence of Et₃N.
Yield : 65–78% after recrystallization (ethyl acetate/hexane).
CDI-Mediated Coupling
Carbonyldiimidazole (CDI) facilitates amide bond formation without racemization:
-
Activation : Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid + CDI (1.2 equiv) in THF, 1 hour.
-
Coupling : Add 3,4-dihydro-2H-quinoline-1-amine, stir at RT for 12 hours.
Advantage : High functional group tolerance and mild conditions.
Characterization and Analytical Data
-
¹H NMR : Distinct signals for furan (δ 6.35–7.45 ppm), CF₃ (δ -62 ppm in ¹⁹F NMR), and quinoline protons (δ 1.8–2.5 ppm, dihydro region).
Challenges and Optimization
-
Regioselectivity : Competing reactions during pyrazolo[1,5-a]pyrimidine formation are minimized using electron-withdrawing groups (e.g., CF₃) to direct cyclization.
-
CF₃ Stability : Trifluoromethyl groups degrade under strong acidic/basic conditions; neutral pH and low temperatures are critical.
-
Coupling Efficiency : CDI-mediated reactions outperform Friedel-Crafts in yield and reproducibility .
Q & A
Q. What in vivo models are appropriate for evaluating pharmacokinetics?
- Methodological Answer :
- Sprague-Dawley rats for IV/PO dosing; collect plasma samples at 0–24h for LC-MS/MS analysis.
- Monitor brain penetration using BBB-specific models (e.g., MDCK-MDR1 cells).
- Include metabolite identification via high-resolution MS/MS .
Supplementary Tables
Table 1 : Optimized Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Trifluoromethylation | CF₃Cu, DMF, 90°C, 12h | 65–78 | |
| Furan-2-yl Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C | 82 |
Table 2 : Biological Activity Profile of Analogous Compounds
| Compound | Target Activity (IC₅₀) | Assay Type | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine A | KDR kinase: 12 nM | Fluorescence Polarization | |
| Pyrazolo[1,5-a]pyrimidine B | T. brucei: 0.8 µM | Cell viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
